(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid
Overview
Description
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a difluorophenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Introduction of the Difluorophenyl Group: The protected piperazine is then reacted with a difluorophenyl halide under suitable conditions to introduce the difluorophenyl group.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The difluorophenyl ring can undergo reduction reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution on the piperazine ring can introduce various functional groups.
Scientific Research Applications
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a useful tool in the study of enzyme inhibition and other biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a difluorophenyl group.
(4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic Acid: A similar compound lacking the difluorophenyl group.
4,5-Difluorophenylboronic Acid: A compound with a difluorophenyl group but lacking the piperazine moiety.
Uniqueness
The uniqueness of (3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4,5-difluorophenyl)boronic acid lies in its combination of a boronic acid group, a difluorophenyl ring, and a protected piperazine moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
[3,4-difluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2N2O4/c1-15(2,3)24-14(21)20-6-4-19(5-7-20)12-9-10(16(22)23)8-11(17)13(12)18/h8-9,22-23H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKXHHYRQYSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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